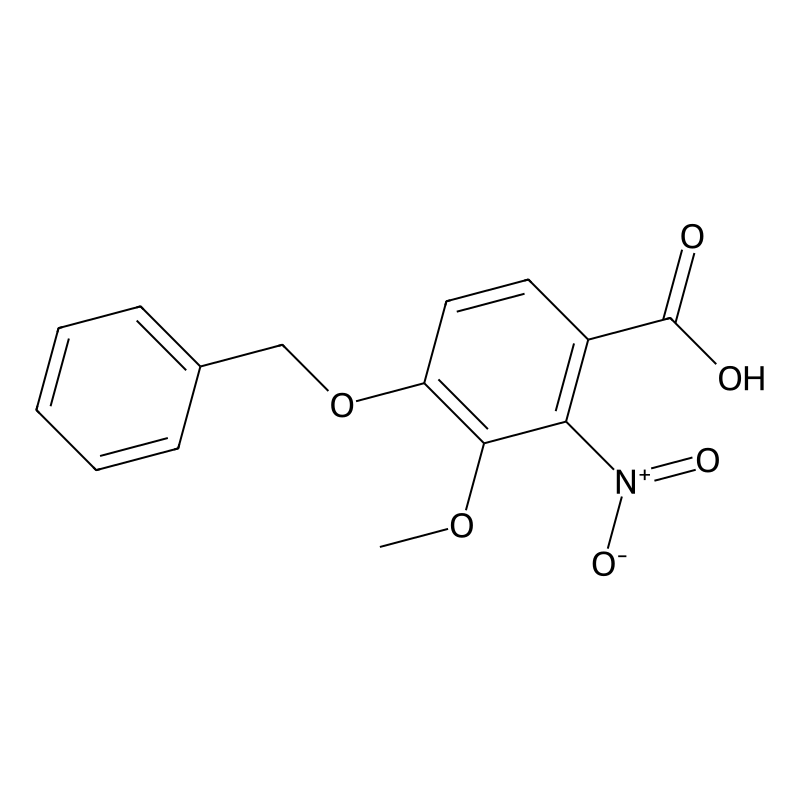4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Another related compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) ethanone, has been used in the synthesis of novel chalcones derivatives, which have shown antimicrobial activity .
- Field: Organic Chemistry
- Application: Benzylic positions in organic compounds, such as alkyl substituents on a benzene ring, are susceptible to oxidative degradation . This property can be used in various chemical reactions, including the preparation of substituted benzoic acids .
- Method: The oxidation is usually achieved by hot acidic permanganate solutions or catalyzed air-oxidations .
- Results: The oxidation process results in the degradation of the alkyl side-chain .
- Field: Organic Chemistry
- Application: The Suzuki–Miyaura coupling reaction is widely used in the synthesis of biaryl compounds . It involves the cross-coupling of organoboron reagents with organic halides or pseudohalides .
- Method: The reaction is catalyzed by a palladium(0) complex and is conducted under mild, functional group tolerant conditions .
- Results: The Suzuki–Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
- Field: Pharmaceutical Chemistry
- Application: 4-Benzyloxybutyric acid has been used in the asymmetric total synthesis of erythromycin .
- Method: The synthesis involves the formation of benzyloxybutyryl (BOB) esters of alcohols by standard acylation techniques .
- Results: The successful synthesis of erythromycin, a widely used antibiotic .
- Field: Medicinal Chemistry
- Application: A novel derivative of betulinic acid, SYK023, which includes (4-Benzyloxy)phenylacetic acid, has been found to suppress lung cancer growth .
- Method: The exact method of application is not specified, but it likely involves the administration of SYK023 to cancer cells .
- Results: The application of SYK023 results in the suppression of lung cancer growth .
Benzylic Oxidations and Reductions
Suzuki–Miyaura Coupling
Synthesis of Erythromycin
Suppression of Lung Cancer Growth
- Field: Organic Chemistry
- Application: This compound is a boronic acid derivative, which are commonly used in Suzuki-Miyaura coupling reactions .
- Method: The exact method of synthesis is not specified, but it likely involves the reaction of a boron reagent with a suitable organic compound .
- Results: The product is 4-Benzyloxy-3-methylphenylboronic acid, which can be used in further chemical reactions .
- Field: Organic Chemistry
- Application: This compound is another boronic acid derivative, which are commonly used in Suzuki-Miyaura coupling reactions .
- Method: The exact method of synthesis is not specified, but it likely involves the reaction of a boron reagent with a suitable organic compound .
- Results: The product is 4-benzyloxy-3-methylphenylboronic acid, which can be used in further chemical reactions .
Synthesis of 4-Benzyloxy-3-methylphenylboronic Acid
Synthesis of 4-benzyloxy-3-methylphenylboronic Acid
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is an organic compound characterized by the molecular formula C15H13NO6 and a molecular weight of 303.27 g/mol. Its structure features a nitro group, a methoxy group, and a benzyloxy group attached to a benzoic acid core, which contributes to its unique chemical properties. The compound is recognized by its CAS number 3584-32-5 and has been cataloged in various chemical databases such as PubChem and Smolecule .
The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes this compound polar, potentially enhancing its reactivity in various
- Reduction: The nitro group can be reduced to an amino group through catalytic hydrogenation or other reducing agents.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.
These reactions highlight the compound's potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid typically involves multi-step organic reactions:
- Starting Materials: The synthesis may begin with 4-hydroxy-3-methoxybenzoic acid as the base compound.
- Protection of Hydroxyl Group: The hydroxyl group can be protected using benzyl chloride to form the benzyloxy derivative.
- Nitration: The protected compound is then subjected to nitration (usually with nitric acid) to introduce the nitro group at the appropriate position on the aromatic ring.
- Deprotection: Finally, any protecting groups can be removed to yield the desired product.
These steps illustrate a common approach in organic synthesis where protecting groups are utilized to achieve selective modifications.
4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has potential applications in:
- Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development: Due to its functional groups that may impart biological activity, it could be explored for developing new drugs.
- Material Science: Its unique structure may also find applications in creating specialized materials or compounds with specific properties .
Several compounds share structural similarities with 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | 0.87 |
| 3,4-Dimethoxy-2-nitrobenzoic acid | C16H17NO5 | 0.96 |
| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C15H13NO6 | 0.89 |
| 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | C15H13NO5 | 0.96 |
The uniqueness of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid lies in its specific arrangement of functional groups that may confer distinct reactivity and biological properties compared to these similar compounds .








